N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound characterized by the presence of a difluorobenzyl group and a methylquinolinyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core is synthesized by reacting oxalyl chloride with an amine precursor. In this case, the amine precursors are 2,6-difluorobenzylamine and 2-methylquinolin-4-amine.
Coupling Reaction: The two amine precursors are coupled with the oxalyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide: shares structural similarities with other oxalamide derivatives and quinoline-based compounds.
This compound: can be compared to compounds such as N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)urea and N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-11-9-17(12-5-2-3-8-16(12)23-11)24-19(26)18(25)22-10-13-14(20)6-4-7-15(13)21/h2-9H,10H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZNEXAEUCIPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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